2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one (DBDS) is a novel heterocyclic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. DBDS has been found to possess several interesting properties, such as strong antioxidant activity and anti-inflammatory effects. In addition, its unique structure allows for the synthesis of a variety of derivatives with various biological activities.
Wissenschaftliche Forschungsanwendungen
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It has been found to possess strong antioxidant activity, which makes it a promising candidate for the development of new drugs for the treatment of oxidative stress-related diseases. In addition, 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases. Furthermore, its unique structure allows for the synthesis of a variety of derivatives with various biological activities.
Wirkmechanismus
Target of Action
CHEMBL342535, also known as 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one, is a bioactive compound with drug-like properties . The primary target of this compound is the Glucagon receptor in Homo sapiens . The Glucagon receptor plays a crucial role in glucose metabolism and homeostasis.
Mode of Action
It is known that it has both estrogenic and anti-estrogenic properties . This suggests that it may interact with its targets in a complex manner, potentially leading to a variety of biochemical changes depending on the specific context and environment.
Biochemical Pathways
It is likely that its interaction with the glucagon receptor influences several metabolic pathways, particularly those related to glucose metabolism
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body . Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects.
Result of Action
Given its interaction with the Glucagon receptor, it is likely to influence glucose metabolism at the cellular level
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one is relatively simple and can be performed in a laboratory setting. However, the reaction can be sensitive to the presence of certain impurities and requires careful monitoring. In addition, the reaction can be slow and the yields can be low. Furthermore, the compound is unstable in the presence of light and air and must be stored in a dark, airtight container.
Zukünftige Richtungen
The potential applications of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one are still being explored. Future research could focus on the development of derivatives of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one with improved pharmacological properties, such as increased solubility or increased bioavailability. In addition, further research could focus on the development of new methods for the synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one and its derivatives. Finally, further research could focus on the development of new drugs based on 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one and its derivatives for the treatment of oxidative stress-related diseases and inflammatory diseases.
Synthesemethoden
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one can be synthesized by a variety of methods. The most common method is the condensation of 3,4-dichlorophenyl-1-ethanone with 1H-1,3-benzodiazole-2-thiol. This reaction can be catalyzed by a variety of catalysts, such as p-toluenesulfonic acid, zinc chloride, and sodium acetate. The reaction usually takes place at room temperature and produces 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one in high yields.
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-10-6-5-9(7-11(10)17)14(20)8-21-15-18-12-3-1-2-4-13(12)19-15/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFHTVPPOGULNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.